Ethyl 3-ethyl-4-(hydroxymethyl)benzoate
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Overview
Description
Ethyl 3-ethyl-4-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by an ethyl group attached to the third carbon of the benzene ring, a hydroxymethyl group attached to the fourth carbon, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-4-(hydroxymethyl)benzoate can be achieved through several methods. One common approach involves the esterification of 3-ethyl-4-(hydroxymethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-ethyl-4-carboxybenzoic acid.
Reduction: 3-ethyl-4-(hydroxymethyl)benzyl alcohol.
Substitution: 3-ethyl-4-(hydroxymethyl)-2-nitrobenzoate (nitration product).
Scientific Research Applications
Ethyl 3-ethyl-4-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biochemical pathways and elicit specific biological responses.
Comparison with Similar Compounds
Ethyl 3-ethyl-4-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybenzoate: Lacks the ethyl group on the benzene ring, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.
Ethyl 4-hydroxybenzoate: Lacks the ethyl group on the benzene ring and has the hydroxyl group directly attached to the benzene ring, affecting its chemical behavior and applications.
This compound is unique due to the presence of both the ethyl and hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-9-7-10(12(14)15-4-2)5-6-11(9)8-13/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
WDHCVVFXONBXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC)CO |
Origin of Product |
United States |
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